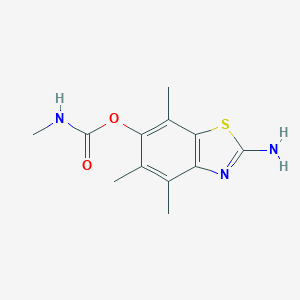
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzothiazolol, 2-amino-4,5,7-trimethyl-, methylcarbamate (ester) is a chemical compound with the molecular formula C12H14N2O2S It is known for its unique structure, which includes a benzothiazole ring substituted with amino and methyl groups, and a methylcarbamate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzothiazolol, 2-amino-4,5,7-trimethyl-, methylcarbamate (ester) typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Substitution Reactions:
Esterification: The final step involves the esterification of the compound with methylcarbamate to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-Benzothiazolol, 2-amino-4,5,7-trimethyl-, methylcarbamate (ester) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
6-Benzothiazolol, 2-amino-4,5,7-trimethyl-, methylcarbamate (ester) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Benzothiazolol, 2-amino-4,5,7-trimethyl-, methylcarbamate (ester) involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A parent compound with a similar structure but lacking the amino and methylcarbamate groups.
2-Aminobenzothiazole: Similar to the parent compound but with an amino group at the 2-position.
Methylcarbamate Derivatives: Compounds with similar ester functional groups but different aromatic or heterocyclic rings.
Uniqueness
6-Benzothiazolol, 2-amino-4,5,7-trimethyl-, methylcarbamate (ester) is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a benzothiazole ring with amino and methylcarbamate groups makes it a versatile compound with diverse applications.
Properties
CAS No. |
120164-20-7 |
|---|---|
Molecular Formula |
C12H15N3O2S |
Molecular Weight |
265.33 g/mol |
IUPAC Name |
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-methylcarbamate |
InChI |
InChI=1S/C12H15N3O2S/c1-5-6(2)9(17-12(16)14-4)7(3)10-8(5)15-11(13)18-10/h1-4H3,(H2,13,15)(H,14,16) |
InChI Key |
VSAJCGNEUIENBW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)NC)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)NC)C |
Synonyms |
6-Benzothiazolol, 2-amino-4,5,7-trimethyl-, methylcarbamate (ester) (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


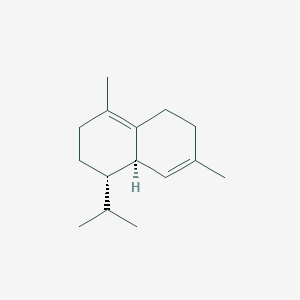
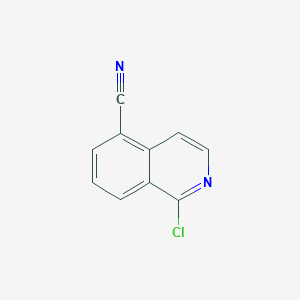
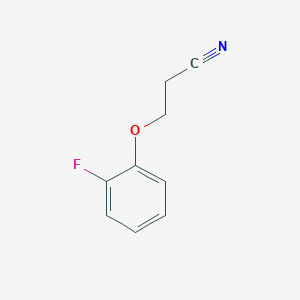
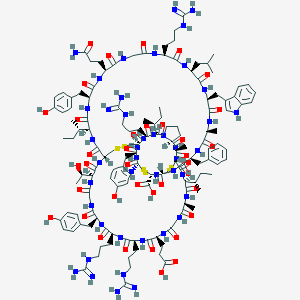
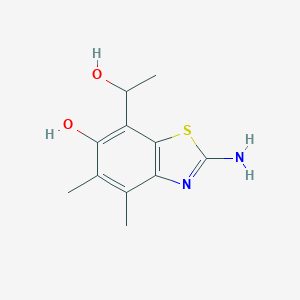
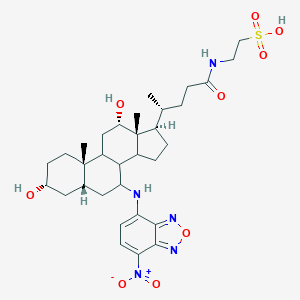
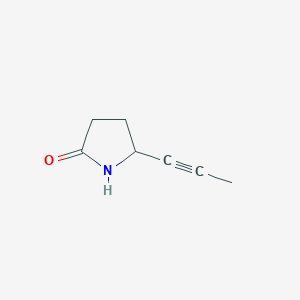

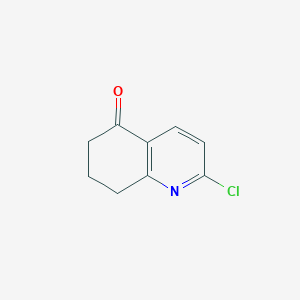
![5,6,13-trimethoxy-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione](/img/structure/B37456.png)
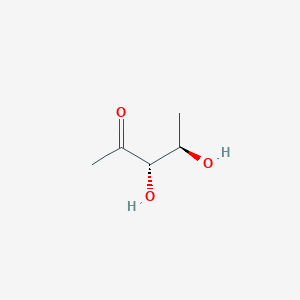
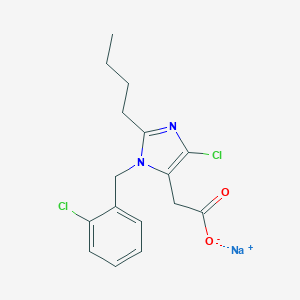
![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)
